molecular formula C6H9N3O2 B1581640 Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 40361-77-1

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1581640
CAS No.: 40361-77-1
M. Wt: 155.15 g/mol
InChI Key: AGTFPPSFIJQSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with metal ions, which are essential cofactors for many enzymatic reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function. This binding can lead to changes in gene expression, either by promoting or inhibiting the transcription of certain genes. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes involved in DNA replication, thereby affecting cell division .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that this compound is relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature and pH. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, nucleotide synthesis, and energy production. This compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism. For example, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, which is essential for energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit specific cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the mitochondria, where it can affect energy production and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, resulting in the formation of disubstituted imidazoles . Another method involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The amino and methyl groups on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazoles.

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTFPPSFIJQSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316399
Record name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40361-77-1
Record name 40361-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Reactant of Route 4
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Reactant of Route 5
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.